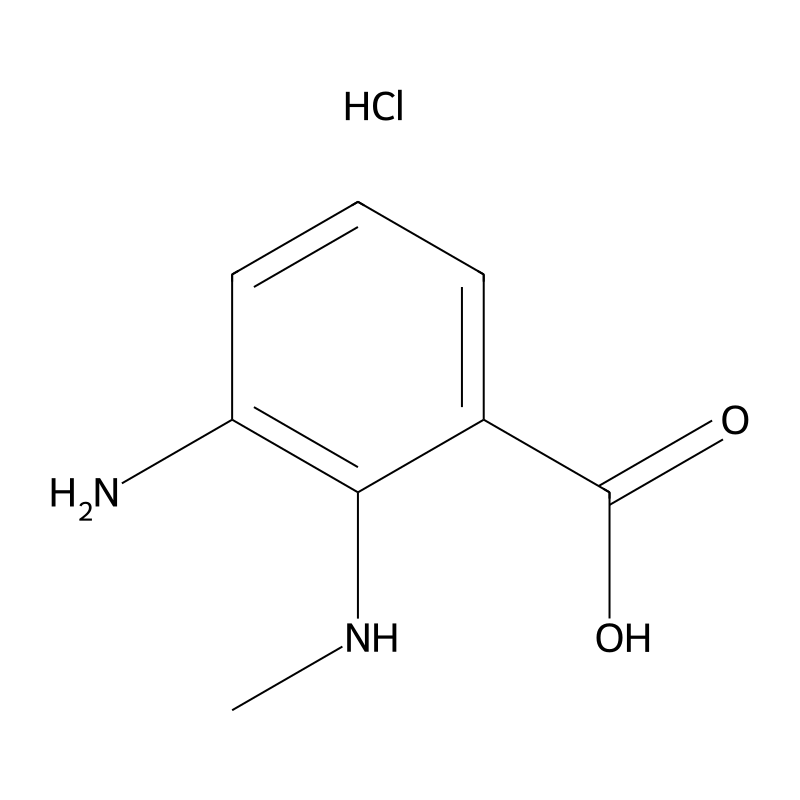3-Amino-2-(methylamino)benzoic acid hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Thermodynamic Studies
Application: The compound “3-Amino-2-methylbenzoic acid” has been used in thermodynamic studies .
Method: The sublimation of the compound was studied using a method based on the measurement of the vapor pressure as a function of temperature .
Results: The enthalpy of sublimation was found to be 127.8 ± 2.6 kJ/mol and the enthalpy of fusion was 38.47 kJ/mol at 458.8 K .
Peptide Cyclization
Application: “3-Amino-4-(methylamino)benzoic acid” has been used in peptide cyclization .
Method: The pre-activated coupling solution of Fmoc-MeDbz-OH was prepared by dissolving 466 mg (1.20 mmol) of Fmoc-MeDbz-OH and 445 mg (1.17 mmol) of HATU in 6.0 mL of DMF, and adding 417 μL (2.40 mmol) of i-Pr2NEt .
Inhibition of Acetylcholine Esterase
Application: “p-aminobenzoic acid”, a structurally similar compound, has been studied for its role in the inhibition of acetylcholine esterase .
Method: The mode of action of the p-aminobenzoic acid during the inhibition of the acetylcholine esterase on synaptic cleft was studied .
Mass Spectrometry Studies
Application: “Benzoic acid, 3-amino-, methyl ester”, a structurally similar compound, has been used in mass spectrometry studies .
Method: The mass spectrum of the compound was obtained using electron ionization .
Synthesis of Terpene Derivatives
Application: “p-aminobenzoic acid” (PABA), a structurally similar compound, has been used in the synthesis of terpene derivatives .
Method: DPMA was converted via ammonolysis with PABA to form N-(3-amino-benzoic acid)terpene-maleamic acid (ABDPMA), which was then converted to zinc soap (ABDPMA-Zn) or calcium soap (ABDPMA-Ca) .
Results: The chemical structures of the resulting compounds were confirmed by FT-IR and ICP-AES .
Solution Phase Peptide Synthesis
Application: “3-(Methylamino)benzoic acid” has been used in solution phase peptide synthesis .
Organic Synthesis
Application: “2-(Methylamino)benzoic acid” is widely used in the preparation of orange oil, orange blossom, peach, grape, grapefruit and other types of fragrances, and can be used in organic synthesis .
Metabolite Detection
Application: “2-(Methylamino)benzoic acid” is a major metabolite of methyl-N-methylanthranilates (MMA), which can be isolated from citrus and has potential analgesic activity. It is used to detect the level of MMA metabolism in rat liver .
3-Amino-2-(methylamino)benzoic acid hydrochloride is a chemical compound classified as an amino acid derivative. Its molecular formula is , and it has a molecular weight of approximately 194.64 g/mol. This compound features a benzene ring substituted with both an amino group and a methylamino group, contributing to its unique chemical properties. It is known for its role as a buffering agent in biological applications, particularly within a pH range of 6 to 8.5, making it useful in cell culture media .
- Acid-Base Reactions: The amino groups can act as bases, accepting protons and forming positively charged ammonium ions.
- Esterification: The carboxylic acid group can react with alcohols to form esters.
- Nucleophilic Substitution: The methylamino group can participate in nucleophilic substitution reactions, potentially leading to the formation of more complex molecules.
These reactions allow the compound to be utilized in synthesizing other derivatives or for modifying existing compounds in organic chemistry .
The biological activity of 3-Amino-2-(methylamino)benzoic acid hydrochloride has been explored primarily in the context of its buffering capacity and potential therapeutic effects. It has been shown to have:
- Non-Toxicity: Generally considered non-toxic at therapeutic doses, making it suitable for use in biological systems.
- Potential Neuroprotective Effects: Some studies suggest that derivatives of this compound may exhibit neuroprotective properties, although specific research on this compound's direct effects is limited .
The synthesis of 3-Amino-2-(methylamino)benzoic acid hydrochloride can be achieved through several methods:
- Reduction of Nitro Compounds: Starting from nitro-substituted benzoic acids, catalytic hydrogenation can reduce the nitro group to an amino group.
- Alkylation Reactions: Using appropriate alkylating agents on an amino benzoic acid derivative can introduce the methylamino group.
- Direct Amine Synthesis: The reaction of benzoic acid with methylamine under acidic conditions may yield the desired product after purification steps.
These methods highlight the versatility and accessibility of synthesizing this compound in laboratory settings .
3-Amino-2-(methylamino)benzoic acid hydrochloride is utilized in various fields:
- Biological Research: As a buffering agent in cell cultures, it helps maintain stable pH levels essential for cellular functions.
- Pharmaceutical Industry: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
- Analytical Chemistry: Employed in chromatography and other analytical techniques due to its well-defined chemical properties .
Interaction studies involving 3-Amino-2-(methylamino)benzoic acid hydrochloride focus on its compatibility with other biochemical substances. Key points include:
- Buffering Capacity: Its ability to stabilize pH levels can affect enzyme activity and stability in biochemical assays.
- Drug Formulation: It may interact with various drugs during formulation processes, impacting solubility and bioavailability.
Further research is needed to fully characterize these interactions and their implications for drug development and biological assays .
Several compounds share structural similarities with 3-Amino-2-(methylamino)benzoic acid hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 3-(Methylamino)benzoic acid hydrochloride | 51524-84-6 | 0.92 |
| Methyl 3-amino-4-(methylamino)benzoate | 66315-16-0 | 0.91 |
| 3-Amino-4-methylbenzoic acid | 2733699 | 0.90 |
| 4-Amino-2-methylbenzoic acid | 99-64-9 | 0.89 |
| N-Methyl-3-amino-benzamide | 10541-83-0 | 0.92 |
Uniqueness
The uniqueness of 3-Amino-2-(methylamino)benzoic acid hydrochloride lies in its specific substitution pattern on the benzene ring, which influences its biological activity and buffering properties compared to similar compounds. Its dual amino functionality allows it to engage in diverse








